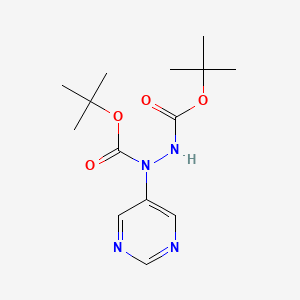
5-(1,2-DI-Boc-hydrazino)pyrimidine
Vue d'ensemble
Description
5-(1,2-DI-Boc-hydrazino)pyrimidine is a chemical compound with the molecular formula C14H22N4O4 It is characterized by the presence of a pyrimidine ring substituted with a hydrazino group that is protected by two tert-butoxycarbonyl (Boc) groups
Mécanisme D'action
Target of Action
Pyrimidine derivatives have been found to inhibit cyclin-dependent kinase 2 (cdk2), a protein that plays a crucial role in cell cycle regulation . CDK2 inhibition is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
For instance, pyrimidine derivatives have been shown to inhibit CDK2, thereby disrupting cell cycle progression and potentially leading to cell death .
Biochemical Pathways
Given the potential inhibition of cdk2, it can be inferred that the compound may affect cell cycle regulation pathways .
Result of Action
Based on the potential inhibition of cdk2, it can be inferred that the compound may disrupt cell cycle progression, potentially leading to cell death .
Analyse Biochimique
Biochemical Properties
5-(1,2-DI-Boc-hydrazino)pyrimidine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. The compound is known to interact with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with hydrolase enzymes, which are involved in the hydrolysis of chemical bonds . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and facilitate the catalytic process .
Cellular Effects
The effects of this compound on cellular processes are profound. The compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it affects the activity of kinases and phosphatases, which are key regulators of cell signaling pathways . This modulation of signaling pathways can lead to changes in gene expression, affecting the transcription of genes involved in cell growth, differentiation, and apoptosis . Additionally, this compound can alter cellular metabolism by influencing the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can act as an inhibitor or activator of enzymes, depending on the context of the interaction . For example, it can inhibit the activity of certain hydrolases by binding to their active sites and preventing substrate access . Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency . These interactions can also lead to changes in gene expression, as the compound can influence the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis over time, leading to the release of the hydrazino group . This degradation can affect the compound’s activity and its interactions with biomolecules. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance enzyme activity and promote beneficial cellular responses . At high doses, it can exhibit toxic effects, including enzyme inhibition and disruption of cellular homeostasis . Threshold effects have been observed, where the compound’s activity shifts from beneficial to harmful at a specific concentration . These findings highlight the importance of dosage optimization in the application of this compound in biochemical research and therapeutic contexts .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the activity of key metabolic enzymes, such as hydrolases and kinases, thereby affecting the levels of metabolites within the cell . These interactions can lead to changes in metabolic flux, altering the balance of anabolic and catabolic processes . Additionally, this compound can modulate the activity of cofactors, such as ATP and NADH, which are essential for various metabolic reactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporter proteins, facilitating its accumulation in specific cellular compartments . Once inside the cell, this compound can bind to various proteins, influencing its localization and activity . These interactions can affect the compound’s distribution within tissues, determining its overall bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is a key factor that influences its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the action of targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, enhancing its efficacy and minimizing off-target effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,2-DI-Boc-hydrazino)pyrimidine typically involves the reaction of pyrimidine derivatives with hydrazine derivatives under controlled conditions. The Boc protection groups are introduced to stabilize the hydrazino group and prevent unwanted side reactions. Common synthetic routes include:
Reaction of pyrimidine with hydrazine hydrate: This step forms the hydrazino-pyrimidine intermediate.
Protection with Boc anhydride: The intermediate is then reacted with Boc anhydride to introduce the Boc protection groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to meet demand. The process involves:
Large-scale reaction vessels: To accommodate the increased volume of reactants.
Controlled reaction conditions: To ensure consistent product quality and yield.
Purification steps: Such as recrystallization or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
5-(1,2-DI-Boc-hydrazino)pyrimidine undergoes various chemical reactions, including:
Substitution reactions: The hydrazino group can participate in nucleophilic substitution reactions.
Deprotection reactions: The Boc groups can be removed under acidic conditions to yield the free hydrazino compound.
Oxidation and reduction reactions: The hydrazino group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution reactions: Common reagents include alkyl halides and acyl chlorides.
Deprotection reactions: Trifluoroacetic acid (TFA) is commonly used to remove Boc groups.
Oxidation and reduction reactions: Reagents such as hydrogen peroxide (oxidation) and sodium borohydride (reduction) are used.
Major Products Formed
Substitution reactions: Yield substituted pyrimidine derivatives.
Deprotection reactions: Yield free hydrazino-pyrimidine.
Oxidation and reduction reactions: Yield oxidized or reduced hydrazino-pyrimidine derivatives.
Applications De Recherche Scientifique
5-(1,2-DI-Boc-hydrazino)pyrimidine has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(1,2-DI-Boc-hydrazino)benzene: Similar structure but with a benzene ring instead of a pyrimidine ring.
5-(1,2-DI-Boc-hydrazino)pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
5-(1,2-DI-Boc-hydrazino)thiophene: Similar structure but with a thiophene ring instead of a pyrimidine ring.
Uniqueness
5-(1,2-DI-Boc-hydrazino)pyrimidine is unique due to its pyrimidine ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it valuable in specific applications where the pyrimidine ring’s properties are advantageous.
Propriétés
IUPAC Name |
tert-butyl N-[(2-methylpropan-2-yl)oxycarbonylamino]-N-pyrimidin-5-ylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O4/c1-13(2,3)21-11(19)17-18(10-7-15-9-16-8-10)12(20)22-14(4,5)6/h7-9H,1-6H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJVUWWLMCSKTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN(C1=CN=CN=C1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501152902 | |
| Record name | 1,2-Bis(1,1-dimethylethyl) 1-(5-pyrimidinyl)-1,2-hydrazinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501152902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1234615-84-9 | |
| Record name | 1,2-Bis(1,1-dimethylethyl) 1-(5-pyrimidinyl)-1,2-hydrazinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1234615-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Bis(1,1-dimethylethyl) 1-(5-pyrimidinyl)-1,2-hydrazinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501152902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N'-[(tert-butoxy)carbonyl]-N-(pyrimidin-5-yl)(tert-butoxy)carbohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


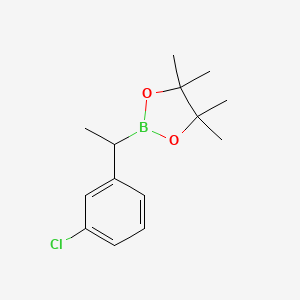
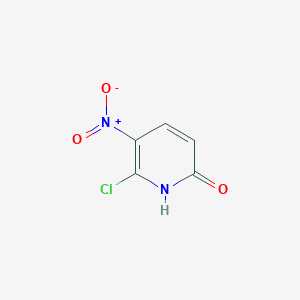
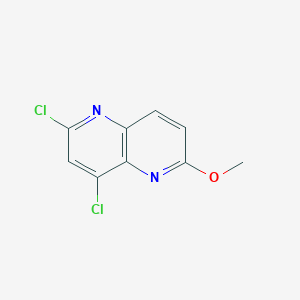

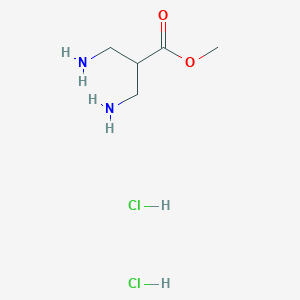
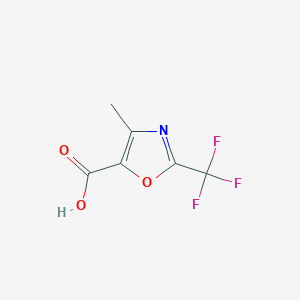


![7-Methoxy-5-methylbenzo[B]thiophene](/img/structure/B1430821.png)


![1-[6-(2-Chloroacetyl)-1,2,3,4-tetrahydroisoquinolin-2-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B1430827.png)

![N-[(3,5-dichlorophenyl)methyl]hydroxylamine](/img/structure/B1430831.png)
